

# Comprehensive Pharmacokinetic Parameters of Sulopenem

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Sulopenem

CAS No.: 120788-07-0

Cat. No.: S544220

[Get Quote](#)

The table below summarizes the key pharmacokinetic data for **sulopenem** following oral administration of its prodrug, **sulopenem** etzadroxil, in combination with probenecid [1] [2].

| Parameter                            | Fasted State | Fed State (High-Fat Meal) | Notes                                              |
|--------------------------------------|--------------|---------------------------|----------------------------------------------------|
| Oral Bioavailability                 | 40%          | 64%                       | Prodrug hydrolysis by intestinal esterases [1] [2] |
| Apparent Volume of Distribution (Vd) | 134 L        | 92.09 L                   | Fed state reduces Vd [1]                           |
| Time to Cmax (Tmax)                  | 1 hour       | 2 hours                   | For active sulopenem [1]                           |
| Elimination Half-Life (t1/2)         | 1.18 hours   | 1.28 hours                | [1]                                                |
| Apparent Clearance (CL/F)            | 77.6 L/h     | 50.55 L/h                 | Reduced clearance with food [2]                    |

| Parameter            | Fasted State                                                                  | Fed State (High-Fat Meal) | Notes                                    |
|----------------------|-------------------------------------------------------------------------------|---------------------------|------------------------------------------|
| Protein Binding      | ~11%                                                                          | ~11%                      | Minimally protein-bound [2]              |
| Route of Elimination | Feces (44.3%, 26.9% as unchanged drug); Urine (40.8%, 3.1% as unchanged drug) |                           | After a single radiolabeled dose [1] [2] |

## Key Experimental Methodologies in PK/PD

Understanding the foundational experiments that established the pharmacokinetic-pharmacodynamic (PK/PD) relationship for **sulopenem** is crucial for research and development.

### Dynamic In Vitro Infection Model

This methodology was used to characterize the PK/PD of **sulopenem** against Enterobacterales and identify the efficacy index [3].

- **Model System:** One-compartment in vitro infection model.
- **Bacterial Strains:**
  - **Dose-fractionation:** A single challenge isolate (*E. coli* NCTC 13441, MIC = 0.125 mg/L).
  - **Dose-ranging:** Ten clinical Enterobacterales isolates with MIC values ranging from 0.03 to 0.5 mg/L.
- **Drug Exposure:** Bacteria ( $1 \times 10^6$  CFU/mL) were exposed to **sulopenem** concentrations mimicking human free-drug plasma profiles (10.7% protein binding,  $T_{max} = 2$  hr,  $t_{1/2} = 1.18$  hr).
- **Study Designs:**
  - **Dose-fractionation:** Five total daily doses were fractionated into regimens every 4, 8, or 12 hours.
  - **Dose-ranging:** Isolates were exposed to a range of **sulopenem** doses every 8 hours.
- **Data Analysis:** The relationship between the change in bacterial density ( $\log_{10}$  CFU/mL) at 24 hours and the PK indices ( $fC_{max}/MIC$ ,  $f\%T > MIC$ ,  $fAUC/MIC$ ) was analyzed using Hill-type models to determine which index best predicts efficacy.

The experimental workflow for establishing **sulopenem**'s PK/PD relationship is outlined below:



[Click to download full resolution via product page](#)

## Clinical Drug Interaction with Probenecid

The fixed-dose combination with probenecid is a critical aspect of the oral formulation's design [1] [2].

- **Mechanism:** Probenecid is a renal tubular transport inhibitor. It competitively inhibits the renal excretion of **sulopenem** by organic anion transporters, thereby increasing the systemic exposure (AUC) and half-life of **sulopenem**.
- **Impact:** This deliberate drug-drug interaction allows for a twice-daily dosing regimen and helps achieve the necessary  $f\%T>MIC$  for clinical efficacy.

## Pharmacokinetic and Pharmacodynamic Relationships

The relationship between PK parameters and antibacterial effect is central to dosing strategy.

- **Primary PK/PD Index:** For **sulopenem**, the  $f\%T>MIC$  (the percentage of time that the free drug concentration exceeds the Minimum Inhibitory Concentration) is the index that best correlates with efficacy [3] [2].
- **Efficacy Targets:** In vitro models established the following median  $f\%T>MIC$  targets for **sulopenem** against Enterobacterales [3]:
  - **Bacterial Stasis:** 40.9%
  - **1-log<sub>10</sub> CFU Reduction:** 50.2%
  - **2-log<sub>10</sub> CFU Reduction:** 62.6%
- **Mechanism of Action:** Like other beta-lactams, **sulopenem** is a time-dependent bactericidal agent that inhibits bacterial cell wall synthesis by binding to Penicillin-Binding Proteins (PBPs), with the highest affinity for PBP2 [1] [2].

The following diagram illustrates the core PK/PD principles and the role of probenecid:



[Click to download full resolution via product page](#)

## Critical Factors Influencing Sulopenem Pharmacokinetics

- **Food Effect:** Administration with a high-fat meal significantly increases bioavailability and alters Vd and clearance; dosing with food is recommended [1] [2].
- **Renal Impairment: Sulopenem** exposure increases with declining renal function [1]:
  - **Mild (CrCl 60-89 mL/min):** 2-fold AUC increase.
  - **Moderate (CrCl 30-59 mL/min):** 3-fold AUC increase.
  - **Severe (CrCl 15-29 mL/min):** 7.4-fold AUC increase.
  - **Dose adjustment is necessary in patients with renal impairment.**

- **Resistance Mechanisms:** Resistance can arise from ESBLs (including carbapenemases), altered PBPs, efflux pumps, and porin loss [1].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Sulopenem Etzadroxil/Probenecid - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
2. Sulopenem etzadroxil: Uses, Interactions, Mechanism of ... [[go.drugbank.com](https://go.drugbank.com/)]
3. 2568. Characterization of Sulopenem Pharmacokinetics ... [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]

To cite this document: Smolecule. [Comprehensive Pharmacokinetic Parameters of Sulopenem].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b544220#sulopenem-pharmacokinetics-volume-of-distribution>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)